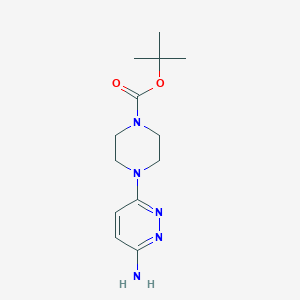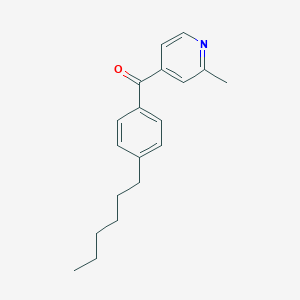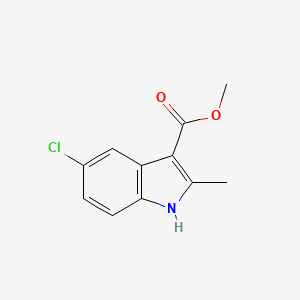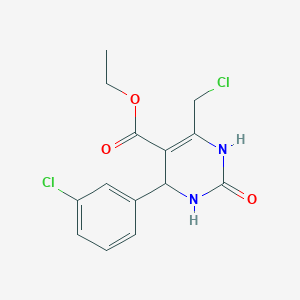
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde
Descripción general
Descripción
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Cyclamen Aldehyde Synthesis : A study by Vrbková et al. (2015) explored the synthesis of cyclamen aldehyde, a fragrant substance, through a two-step process involving aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by hydrogenation using Ru/C catalysts. This research highlights the potential for synthesizing fragrance compounds from 2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde-related substances (Vrbková et al., 2015).
Applications in Biochemistry and Medicine
Anticancer Properties of Tetranuclear Complexes : Quiroga et al. (1998) synthesized tetrameric orthopalladated complexes from p-isopropylbenzaldehyde thiosemicarbazone, demonstrating potential anticancer properties and suggesting their use in tumor lines resistant to conventional drugs (Quiroga et al., 1998).
Tyrosinase Inhibitors from Cumin : Kubo and Kinst-Hori (1998) identified cuminaldehyde (p-isopropylbenzaldehyde) as a potent mushroom tyrosinase inhibitor, suggesting its potential application in the field of biochemistry and cosmetology (Kubo & Kinst-Hori, 1998).
Catalytic Applications in Chemical Synthesis : Hazra et al. (2015) discussed the use of Schiff base copper(II) complexes, derived from substances related to this compound, as catalysts in alcohol oxidation, indicating their significance in organic synthesis (Hazra et al., 2015).
Industrial and Material Science Applications
Synthesis of Fragrance Compounds : The synthesis of cyclamen aldehyde, as discussed by Vrbková et al. (2015), not only demonstrates a chemical process but also indicates the potential industrial application of these compounds in the fragrance industry (Vrbková et al., 2015).
Biocatalytic Production of Bio-Based Polymers : Yuan et al. (2019) focused on the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA) from chemicals related to this compound, highlighting its role in creating sustainable polymers (Yuan et al., 2019).
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-5-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(2)12-5-6-14(13(7-12)8-15)16-9-11-3-4-11/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCPZQUHZSVMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1392283.png)




![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)


![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

